[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid
Overview
Description
[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C12H17BN2O3 and a molecular weight of 248.09 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid typically involves the reaction of 3-bromophenylboronic acid with 4-methylpiperazine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form boronic esters or alcohols.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of various drug candidates, particularly those targeting cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and receptor binding. The compound can interact with molecular targets like enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester
Comparison:
- Phenylboronic acid: Lacks the piperazine moiety, making it less versatile in bioconjugation applications.
- 4-Methylphenylboronic acid: Similar structure but without the piperazine carbonyl group, limiting its use in certain synthetic applications.
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester: A derivative with a pinacol ester group, offering different solubility and reactivity properties .
Properties
IUPAC Name |
[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWILPDXWVMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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